Azetepa
Overview
Description
Preparation Methods
The synthesis of Azetepa involves several steps, starting with the preparation of the key intermediate compounds. One common synthetic route involves the reaction of diethyl phosphoramidate with ethyl aziridine and 1,3,4-thiadiazole-2-amine . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Azetepa undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Azetepa has been explored for its applications in several scientific research areas:
Chemistry: In synthetic chemistry, this compound is used as a reagent for the preparation of other complex molecules. Its unique structure allows it to participate in a variety of chemical transformations.
Biology: this compound has been studied for its potential biological activities, including its role as an alkylating agent.
Medicine: The compound has been investigated for its potential use in cancer treatment due to its ability to interfere with DNA replication and cell division.
Industry: In industrial applications, this compound is used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Azetepa involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating activity allows it to interfere with DNA and RNA synthesis, leading to the disruption of cellular processes. The molecular targets of this compound include DNA bases, proteins, and enzymes involved in cell division and replication . The pathways affected by this compound’s action are primarily those related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Azetepa can be compared with other alkylating agents such as cyclophosphamide, melphalan, and chlorambucil. While these compounds share similar mechanisms of action, this compound’s unique structure, which includes aziridine rings and a thiadiazole moiety, distinguishes it from others.
Similar Compounds
- Cyclophosphamide
- Melphalan
- Chlorambucil
- Thiotepa
This compound’s distinct chemical structure and reactivity profile make it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds.
Properties
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-N-ethyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N5OPS/c1-2-13(8-10-9-7-16-8)15(14,11-3-4-11)12-5-6-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXVDDOKERXBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=CS1)P(=O)(N2CC2)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N5OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154543 | |
Record name | Azetepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-45-1 | |
Record name | Azetepa [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZETEPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azetepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZETEPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D57I4Z650L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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